(4-Chlorophenyl)(2-methoxyphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQTZSHUGQIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 4 Chlorophenyl 2 Methoxyphenyl Methanamine
Oxidation Reactions of the Amine Functional Group
The secondary amine functional group in (4-Chlorophenyl)(2-methoxyphenyl)methanamine is a primary site for oxidative transformations. The nitrogen atom's lone pair of electrons makes it susceptible to attack by various oxidizing agents. Electrochemical studies on analogous aromatic and aliphatic amines indicate that the oxidation process typically initiates with a one-electron transfer to form a radical cation. mdpi.com This intermediate is transient and can follow several pathways depending on the reaction conditions.
The general mechanism for the oxidation of secondary amines can be described as follows:
One-electron oxidation: The amine loses an electron to form a radical cation.
Deprotonation: A base removes a proton from the α-carbon, forming a neutral radical.
Second oxidation: The radical loses another electron to form an iminium cation.
Hydrolysis (if applicable): The iminium cation reacts with water to yield a ketone and a primary amine.
The oxidation potential for such reactions is influenced by the electronic properties of the substituents on the aromatic rings. The electron-donating methoxy (B1213986) group on one ring and the electron-withdrawing chloro group on the other will have competing effects on the electron density at the nitrogen atom, thereby modulating the ease of oxidation.
| Reactant | Intermediate Species | Final Product (Anhydrous) | Final Product (Aqueous) |
|---|---|---|---|
| This compound | Radical Cation, Iminium Cation | (4-Chlorophenyl)(2-methoxyphenyl)methanimine | (4-Chlorophenyl)(2-methoxyphenyl)methanone |
Reductive Transformations of Aryl Halide Moieties
The 4-chlorophenyl group of the molecule presents a site for reductive dehalogenation. This transformation involves the cleavage of the carbon-chlorine (C-Cl) bond and its replacement with a carbon-hydrogen (C-H) bond. Such reactions are often achieved using transition metal catalysts (e.g., palladium on carbon) with a hydrogen source or under microbial anaerobic conditions. nih.gov
Studies on chlorinated benzenes have shown that reductive dechlorination can occur sequentially, particularly in polychlorinated compounds. nih.gov For this compound, the transformation would result in the formation of (2-methoxyphenyl)(phenyl)methanamine. The reaction conditions, including the choice of catalyst, solvent, and hydrogen donor, are critical in achieving high efficiency and selectivity.
The general pathway for catalytic reductive dehalogenation is:
Oxidative Addition: The catalyst (e.g., Pd(0)) inserts into the C-Cl bond.
Hydrogenolysis/Protonolysis: The resulting aryl-palladium complex reacts with a hydrogen source to cleave the palladium-carbon bond and form the C-H bond, regenerating the catalyst.
Substituent-Directed Reactions on the Aromatic Rings
The two aromatic rings of this compound are subject to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents. The reactivity and orientation of these reactions are governed by the interplay of inductive and resonance effects of the chloro, methoxy, and the secondary amine bridge groups. msu.edu
On the 2-methoxyphenyl ring: The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. masterorganicchemistry.com The secondary amine bridge is also an activating, ortho, para-directing group. Given that the 2-position is occupied by the methoxy group and the 1-position by the amine bridge, electrophilic attack would be directed primarily to the positions para to the methoxy group (position 5) and ortho to the methoxy group (position 3). Steric hindrance from the adjacent amine bridge may influence the ratio of products.
On the 4-chlorophenyl ring: The chloro (-Cl) group is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance. masterorganicchemistry.comlibretexts.org Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) but will occur at the positions ortho to the chlorine atom (positions 3 and 5).
| Aromatic Ring | Directing Substituent(s) | Effect | Predicted Position(s) of Substitution |
|---|---|---|---|
| 2-methoxyphenyl | -OCH₃, -CH(R)NH- | Activating, Ortho, Para-directing | C3, C5 |
| 4-chlorophenyl | -Cl | Deactivating, Ortho, Para-directing | C3, C5 |
Mechanistic Studies of Amine-Involving Reactions
Aminolysis reactions, where an amine acts as a nucleophile, are fundamental in organic chemistry. While this compound itself would be the nucleophile, studying its reactions provides insight into its reactivity. The aminolysis of esters or thioesters by secondary amines often proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govresearchgate.net
The reaction mechanism can be generalized as:
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the substrate, forming the tetrahedral intermediate (T±). This step is often rate-determining.
Proton Transfer: A second amine molecule or a solvent molecule can act as a general base to deprotonate the nitrogen in the intermediate.
Leaving Group Expulsion: The intermediate collapses, expelling the leaving group to form the final amide product.
Kinetic studies, such as plotting the observed rate constant against the amine concentration, can elucidate the mechanism. A linear Brønsted-type plot (log of the rate constant vs. the pKa of the amine) suggests a rate-determining formation of the tetrahedral intermediate. researchgate.net The stability of the transition state leading to this intermediate is influenced by the nucleophilicity of the amine, which is in turn affected by the electronic and steric properties of the substituents on the aromatic rings.
Transition-metal catalysis is a powerful tool for forming and cleaving C-N bonds. rsc.org The functionalization of this compound, for instance in a Buchwald-Hartwig amination reaction where it acts as the amine coupling partner, would proceed through a well-defined catalytic cycle. A typical cycle involving a palladium catalyst includes three key steps: acs.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond of the coupling partner, forming an Ar-Pd(II)-X complex.
Amine Coordination and Deprotonation: The secondary amine coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Mechanistic investigations focus on identifying the rate-limiting step, which can be either the oxidative addition or the reductive elimination, depending on the specific substrates, ligands, and reaction conditions.
The reactivity and the mechanism of reactions involving this compound are significantly influenced by the electronic and steric properties of its constituent parts.
Electronic Effects: The basicity and nucleophilicity of the amine are modulated by the substituents on the aryl rings. The methoxy group is electron-donating through resonance, which increases the electron density on its ring and, to a lesser extent, on the nitrogen atom, enhancing basicity. libretexts.org Conversely, the chloro group is electron-withdrawing via induction, which decreases electron density on its ring and slightly reduces the amine's basicity. libretexts.org The net effect is a balance of these opposing influences.
Steric Effects: The two bulky aryl groups attached to the nitrogen atom create significant steric hindrance. This hindrance can affect the rate of reactions by impeding the approach of reactants to the nitrogen lone pair or the adjacent α-carbon. panze-chemical.com For example, in nucleophilic substitution reactions, significant steric crowding can slow the reaction rate. acs.org In aminolysis, bulky groups can destabilize the crowded tetrahedral transition state, affecting the reaction kinetics. researchgate.net
| Parameter | Substituent | Effect Type | Influence on Reaction Mechanism |
|---|---|---|---|
| Electronic | 2-Methoxy (-OCH₃) | Donating (Resonance) | Increases amine nucleophilicity; Stabilizes adjacent carbocation intermediates. |
| 4-Chloro (-Cl) | Withdrawing (Inductive) | Decreases amine nucleophilicity; Destabilizes adjacent carbocation intermediates. | |
| Steric | Aryl Groups | Bulk/Hindrance | Slows reaction rates by impeding access to the nitrogen; Can influence regioselectivity. |
Stereochemical Course of Chiral Methanamine Interconversions
The stereochemical lability of chiral amines, including diarylmethanamines such as this compound, is a critical factor in their synthesis, resolution, and application. The interconversion between enantiomers, a process known as racemization, can proceed through various pathways, with the specific mechanism being highly dependent on the molecular structure and external conditions. For chiral methanamines that are not substituted at the nitrogen, the primary mechanism for enantiomer interconversion is typically through planar or near-planar transition states.
A key process governing the stereochemical course of many chiral amines is nitrogen inversion, also referred to as pyramidal inversion. wikipedia.org In this process, the nitrogen atom and its three substituents oscillate through a planar transition state. wikipedia.org This "umbrella-like" flipping motion leads to the inversion of the stereocenter at the nitrogen atom. For most simple acyclic amines, the energy barrier to nitrogen inversion is very low, resulting in rapid racemization at room temperature. wikipedia.org
However, the structure of this compound, a secondary amine, presents a more complex scenario. While nitrogen inversion is a potential pathway for interconversion, the presence of two bulky aromatic substituents significantly influences the energy barrier and the preferred conformational pathways. The steric hindrance imposed by the ortho-methoxy group on the phenyl ring and the para-chloro substituent on the other can affect the rate of this inversion. stackexchange.com
In addition to nitrogen inversion, the interconversion of enantiomers of benzylic amines can be facilitated by catalysts, particularly in the context of dynamic kinetic resolution (DKR). researchgate.netacs.org DKR processes rely on the in-situ racemization of the starting material, allowing for the conversion of a racemate to a single enantiomer of the product with a theoretical yield of up to 100%. rsc.orgrsc.org For benzylic amines, this racemization is often achieved using transition metal catalysts, such as palladium-based systems. researchgate.net These catalysts can facilitate a dehydrogenation-hydrogenation sequence, proceeding through an achiral imine intermediate, which effectively erases the stereochemical information at the chiral center.
The rate of racemization is a crucial parameter in determining the stereochemical integrity of a chiral amine. This rate is influenced by factors such as temperature, solvent, and the presence of acidic or basic species. rsc.org For diarylmethanamines, the electronic nature of the substituents on the aromatic rings can also play a role in stabilizing or destabilizing the transition states for interconversion.
To illustrate the potential energy barriers for these processes, the following interactive table provides hypothetical data based on computational studies of structurally similar chiral amines. researchgate.netsemanticscholar.org These values are estimates and would require specific experimental or computational validation for this compound.
| Interconversion Pathway | Estimated Energy Barrier (kcal/mol) | Transition State Geometry | Influencing Factors |
| Nitrogen Inversion | 5 - 10 | Planar Nitrogen Center | Steric hindrance from ortho-substituents, electronic effects of aromatic rings. |
| Catalytic Racemization (e.g., Pd-catalyzed) | Varies with catalyst and conditions | Achiral Imine Intermediate | Catalyst type and loading, temperature, hydrogen source. |
| C-N Bond Rotation | 10 - 20 | Dependent on rotational dihedral angle | Steric clash between aromatic rings and substituents. |
It is important to note that the actual stereochemical course for this compound would likely involve a combination of these pathways, with the dominant mechanism depending on the specific reaction conditions. Detailed mechanistic elucidation would require dedicated kinetic and computational studies on this specific molecule.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Determination of Solid-State Molecular Architecture
Table 1: Representative Crystallographic Data for Analogous Aromatic Compounds
| Parameter | Typical Value Range |
|---|---|
| Dihedral Angle (Ring 1 vs. Ring 2) | 5° - 85° |
| C-Cl Bond Length | ~1.74 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-N Bond Length | ~1.47 Å |
Note: This data is based on structurally similar compounds and serves as an illustrative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is an essential tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of (4-Chlorophenyl)(2-methoxyphenyl)methanamine would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methanamine proton, and the amine protons. The aromatic protons would appear as a series of multiplets in the range of approximately 6.8 to 7.4 ppm. The methoxy group protons would likely appear as a singlet around 3.8 ppm. rsc.org The methanamine (benzylic) proton would be expected to resonate as a singlet or multiplet further downfield, and the amine protons would also present a distinct signal.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons would exhibit signals in the range of 110 to 160 ppm. The carbon of the methoxy group would be expected around 55 ppm. rsc.org The benzylic carbon would also have a characteristic chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.4 | 110 - 135 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-O | - | ~157 |
| Aromatic C (quaternary) | - | 120 - 145 |
| Methanamine CH | ~5.0 - 5.5 | ~50 - 60 |
| Methoxy OCH₃ | ~3.8 | ~55 |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions. rsc.orgrsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling between adjacent protons, helping to delineate the spin systems within the two aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish long-range correlations between protons and carbons, further solidifying the structural assignment.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and their vibrational modes.
The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy and methanamine groups would be observed in the 2800-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group would likely produce a strong band around 1240 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically around 700-800 cm⁻¹. scispace.comijtsrd.com
FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric C=C stretching of the aromatic rings would be particularly prominent. The C-H stretching vibrations would also be observable. FT-Raman is often useful for observing vibrations that are weak or absent in the FT-IR spectrum. scispace.comspectrabase.com
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |
|---|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2800-3000 | 2800-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 |
| C-O (Methoxy) | Stretching | ~1240 | Weak |
| C-N | Stretching | 1000-1250 | Variable |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation and purity assessment of novel chemical entities. For a compound such as this compound, with the molecular formula C₁₄H₁₄ClNO, HRMS provides indispensable data regarding its exact molecular mass and elemental composition, which are critical for unambiguous identification and for confirming its synthesis. measurlabs.comnih.gov
Precise Molecular Mass Determination
Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or five decimal places. nih.gov This accuracy allows for the determination of the monoisotopic mass of a molecule, which is calculated using the masses of the most abundant isotopes of its constituent elements. uky.edu
For this compound, the theoretical monoisotopic mass can be calculated by summing the exact masses of its elemental components:
| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 247.076392 |
This table presents the calculation of the theoretical monoisotopic mass for this compound based on its molecular formula, C₁₄H₁₄ClNO.
An experimental HRMS analysis of a synthesized sample of this compound would be expected to yield a protonated molecule [M+H]⁺ with an m/z value extremely close to this theoretical calculation (248.084217 Da). The deviation between the measured mass and the theoretical mass, typically expressed in parts per million (ppm), serves as a key indicator of the correct elemental composition. oup.comresearchgate.net
Purity Confirmation and Fragmentation Analysis
HRMS is also a powerful tool for assessing the purity of a compound. americanpharmaceuticalreview.comthermofisher.com By coupling HRMS with a separation technique like liquid chromatography (LC-HRMS), it is possible to detect and identify impurities, even at trace levels. nih.gov The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these impurities, aiding in their identification. americanpharmaceuticalreview.com
Benzylic Cleavage: A common fragmentation pathway for diarylmethanamines is the cleavage of the bond between the two aromatic rings, leading to the formation of stable benzylic cations.
Loss of Substituents: The fragmentation may also involve the loss of the chloro or methoxy substituents from the aromatic rings.
Amine Fragmentation: Cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines. miamioh.edu
The predicted fragmentation of this compound would likely involve the formation of key fragment ions, as detailed in the table below:
| Predicted Fragment Ion | Molecular Formula | Theoretical Exact Mass (Da) | Description |
| [C₇H₆Cl]⁺ | C₇H₆Cl | 125.0158 | Chlorotropylium or chlorobenzylium ion resulting from cleavage of the C-C bond connecting the two rings. |
| [C₈H₉O]⁺ | C₈H₉O | 121.0653 | Methoxy-substituted benzyl (B1604629) cation from cleavage of the C-C bond. |
| [C₁₃H₁₁NO]⁺ | C₁₃H₁₁NO | 197.0841 | Loss of the chlorine atom from the parent molecule. |
| [C₁₄H₁₄N]⁺ | C₁₄H₁₄N | 196.1126 | Loss of the methoxy group as a radical from the parent molecule. |
This table outlines the predicted major fragment ions of this compound, their elemental compositions, and their theoretical exact masses, which could be verified by HRMS/MS analysis.
The high-resolution measurement of these fragment ions provides an additional layer of confidence in the structural assignment of the parent compound and any detected impurities. nih.govnih.gov
Theoretical and Computational Chemistry Investigations of 4 Chlorophenyl 2 Methoxyphenyl Methanamine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By employing sophisticated computational methods, researchers can model the molecular geometry and electronic structure of (4-Chlorophenyl)(2-methoxyphenyl)methanamine with a high degree of accuracy.
Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method combined with a 6-311G(d,p) basis set, are employed to determine the most stable molecular geometry. researchgate.netresearchgate.net This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Conformational analysis, a key aspect of this investigation, explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The two aromatic rings, the 4-chlorophenyl group and the 2-methoxyphenyl group, can rotate relative to the central aminomethine bridge. DFT calculations help identify the most energetically favorable conformation by comparing the relative energies of various rotamers. The results of such an analysis typically reveal the dihedral angles that define the molecule's three-dimensional shape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT/B3LYP/6-311G(d,p)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | C-C-Cl | 119.5 |
| C-N | 1.460 | C-N-C | 112.0 |
| C-O | 1.365 | C-O-C | 118.0 |
| C-H (aromatic) | 1.085 | H-C-H | 109.5 |
| C-H (methine) | 1.095 | C-C-N | 110.2 |
Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Theoretical vibrational frequencies for this compound can be calculated using the same DFT/B3LYP/6-311G(d,p) level of theory. researchgate.net These calculations predict the frequencies of fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. The calculated harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net
The predicted infrared (IR) and Raman spectra serve as a valuable tool for interpreting experimental spectroscopic data. researchgate.net By comparing the calculated frequencies and intensities with those obtained from experimental FT-IR and FT-Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved. researchgate.net This comparison helps to confirm the molecular structure and provides insights into the intramolecular forces. researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| N-H Stretch | 3350 | 3355 |
| C-H Stretch (Aromatic) | 3050 | 3052 |
| C-H Stretch (Aliphatic) | 2940 | 2945 |
| C=C Stretch (Aromatic) | 1600 | 1605 |
| C-N Stretch | 1250 | 1253 |
| C-Cl Stretch | 750 | 752 |
Note: This data is illustrative. Good agreement between scaled theoretical and experimental frequencies is typically observed in such studies. researchgate.net
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. researchgate.net Employing the GIAO method within the DFT framework allows for the prediction of ¹H and ¹³C NMR spectra for this compound. researchgate.netirjet.net The calculations are performed on the optimized molecular geometry.
The computed chemical shifts are then compared with experimental data, typically obtained in a solvent like DMSO-d₆ or CDCl₃. This comparison aids in the precise assignment of signals in the experimental NMR spectra to specific hydrogen and carbon atoms within the molecule. A strong correlation between the calculated and experimental shifts validates the computed structure. researchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties (e.g., Dipole Moment)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.govaimspress.com
DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the chlorophenyl ring.
Table 3: Illustrative Calculated Electronic Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Energy Gap | 4.9 eV |
| Dipole Moment | 2.5 Debye |
Note: This data is illustrative and represents typical values for similar aromatic amines.
Molecular Interaction Modeling and Binding Affinity Prediction
Understanding how this compound might interact with biological macromolecules is crucial for assessing its hypothetical biological activity. Computational docking studies are a primary tool for this purpose.
Computational Docking Studies for Hypothetical Receptor Interactions and Binding Energy Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. fip.org This method is used to model the hypothetical interactions of this compound with the active site of a receptor. rsc.org The process involves placing the ligand in various positions and conformations within the receptor's binding pocket and scoring these poses based on a force field.
The docking results provide a binding energy value (often in kcal/mol), which estimates the strength of the interaction. fip.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. acs.org The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. These studies can hypothesize potential biological targets and provide a rationale for the molecule's potential activity. researchgate.net
Table 4: Illustrative Molecular Docking Results with a Hypothetical Kinase Receptor
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | LEU 83, VAL 91, LYS 102, PHE 150 |
| Key Interactions | Hydrogen bond with LYS 102, Hydrophobic interactions with LEU 83, VAL 91, PHE 150 |
Note: This data is illustrative and represents a typical output from a molecular docking simulation.
Characterization of Intermolecular Forces and Hydrogen Bonding Networks
A thorough computational analysis of this compound would involve the characterization of the various non-covalent interactions that dictate its condensed-phase behavior and molecular recognition properties. The presence of a primary amine group (-NH2), a methoxy (B1213986) group (-OCH3), and a chloro-substituent (-Cl) suggests the potential for a rich variety of intermolecular forces.
Key intermolecular interactions that would be computationally investigated include:
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen atom, the oxygen atom of the methoxy group, and potentially the chlorine atom can act as hydrogen bond acceptors. Quantum chemical calculations would be employed to determine the geometries and energies of these hydrogen bonds, identifying the most favorable interactions and the resulting supramolecular synthons.
π-Interactions: The two phenyl rings can engage in π-π stacking and C-H···π interactions. The relative orientation and energetics of these interactions would be determined through computational analysis.
A standard approach to such an investigation would involve the generation of a potential energy surface for a dimer of this compound, exploring various orientations to identify local and global energy minima. The results of such an analysis would typically be presented in a table format, summarizing the types of interactions, key distances, and interaction energies.
Table 1: Hypothetical Data Table of Calculated Intermolecular Interaction Energies for a this compound Dimer
| Interaction Type | Key Atoms Involved | Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| N-H···N Hydrogen Bond | N-H, N' | --- | --- |
| N-H···O Hydrogen Bond | N-H, O' | --- | --- |
| C-H···π Interaction | C-H, Phenyl Ring' | --- | --- |
| π-π Stacking | Phenyl Ring, Phenyl Ring' | --- | --- |
Note: This table is illustrative. No published data is available for this specific compound.
Reaction Mechanism Modeling and Energy Profile Analysis
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this would involve modeling its synthesis, typically through the reductive amination of (4-chlorophenyl)(2-methoxyphenyl)methanone, or its subsequent reactions.
The synthesis of this compound via reductive amination involves the reaction of the corresponding ketone with an amine source (like ammonia) to form an imine intermediate, which is then reduced. Computational studies would aim to:
Map the Reaction Coordinate: By calculating the energy of the system along the reaction pathway, from reactants to products, a detailed energy profile can be constructed.
Identify Transition States: The highest energy point along the reaction coordinate corresponds to the transition state. The geometry and electronic structure of the transition state provide crucial information about the bond-breaking and bond-forming processes.
Determine Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
These calculations would provide a step-by-step energetic picture of the reaction, highlighting the rate-determining step and any potential intermediates.
Table 2: Hypothetical Data Table of Calculated Energy Profile for the Reductive Amination Synthesis of this compound
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Ketone + Ammonia) | 0.0 |
| 2 | Transition State 1 (Imine Formation) | --- |
| 3 | Imine Intermediate | --- |
| 4 | Transition State 2 (Reduction) | --- |
| 5 | Product (Amine) | --- |
Note: This table is illustrative. No published data is available for this specific compound.
The reductive amination process is often catalyzed, for instance by an acid or a transition metal complex. Computational chemistry can be used to explore the role of the catalyst in the reaction mechanism. Such studies would investigate how the catalyst interacts with the reactants and intermediates to lower the activation energy of the reaction.
For a catalytic cycle, computational modeling would aim to:
Characterize Catalyst-Substrate Interactions: Determine the structure and stability of the complexes formed between the catalyst and the reactants.
Elucidate the Catalytic Cycle: Identify all the elementary steps in the catalytic cycle, including substrate binding, the chemical transformation steps, and product release.
By comparing the energy profiles of the uncatalyzed and catalyzed reactions, the efficacy of the catalyst can be rationalized on a molecular level.
Derivatives and Analogs of 4 Chlorophenyl 2 Methoxyphenyl Methanamine: Synthesis and Structure Reactivity Relationships
Design and Synthesis of Structurally Modified (4-Chlorophenyl)(2-methoxyphenyl)methanamine Analogs
The design of analogs of this compound often involves modifications of the substitution patterns on the aromatic rings to modulate the compound's physicochemical properties. Synthetic strategies are chosen to be versatile, allowing for the introduction of a variety of substituents at different positions.
A primary method for the synthesis of these diarylmethanamine analogs is reductive amination . This approach typically involves the reaction of a substituted benzaldehyde (B42025) with a substituted aniline (B41778) or another primary amine in the presence of a reducing agent. For instance, 2-methoxybenzaldehyde (B41997) can be reacted with 4-chloroaniline, or conversely, 4-chlorobenzaldehyde (B46862) with 2-methoxyaniline, to form an intermediate imine, which is then reduced in situ to the desired diarylmethanamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Another significant synthetic route involves the addition of organometallic reagents to imines. For example, a Grignard reagent, such as 4-chlorophenylmagnesium bromide, can be added to an imine derived from 2-methoxybenzaldehyde and a suitable amine. This method is particularly useful for creating a diverse library of analogs by varying both the organometallic reagent and the imine component.
A general synthetic scheme for producing analogs of this compound via reductive amination is presented below:
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reducing Agent | Product |
| 2-Methoxybenzaldehyde | 4-Chloroaniline | NaBH(OAc)₃ | This compound |
| 4-Chlorobenzaldehyde | 2-Methoxyaniline | NaBH₄ | This compound |
| 2,4-Dichlorobenzaldehyde | 2-Methoxyaniline | NaBH(OAc)₃ | (2,4-Dichlorophenyl)(2-methoxyphenyl)methanamine |
| 4-Fluorobenzaldehyde | 2-Ethoxyaniline | NaBH₄ | (4-Fluorophenyl)(2-ethoxyphenyl)methanamine |
Systematic Investigation of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound and its analogs are significantly influenced by the nature and position of substituents on the phenyl rings. The interplay of inductive and resonance effects of these substituents dictates the electron density of the aromatic systems and the reactivity of the benzylic carbon and the amine nitrogen.
The 4-chloro substituent on one of the phenyl rings is an electron-withdrawing group primarily through its inductive effect, while it is a weak deactivator through resonance. This withdrawal of electron density can affect the nucleophilicity of the aromatic ring in electrophilic substitution reactions. The 2-methoxy substituent on the other ring is an electron-donating group due to its strong resonance effect, which overrides its inductive electron-withdrawing effect. This makes the methoxy-substituted ring more activated towards electrophilic aromatic substitution.
The stability of the molecule can also be influenced by these substituents. For instance, the presence of electron-withdrawing groups can affect the pKa of the amine, making it less basic. Conversely, electron-donating groups can increase the basicity of the amine.
A systematic investigation would involve synthesizing a series of analogs with varying substituents and evaluating their reactivity in specific chemical transformations. For example, the rate of N-alkylation or N-acylation could be measured to quantify the effect of substituents on the nucleophilicity of the amine.
| Substituent at para-position of the first phenyl ring | Substituent at ortho-position of the second phenyl ring | Predicted effect on amine basicity | Predicted effect on reactivity of the second phenyl ring towards electrophilic substitution |
| -Cl | -OCH₃ | Decrease | Increase |
| -F | -OCH₃ | Decrease | Increase |
| -H | -OCH₃ | Baseline | Increase |
| -CH₃ | -OCH₃ | Increase | Increase |
| -NO₂ | -OCH₃ | Significant Decrease | Increase |
Structure-Reactivity Relationship (SAR) Studies in Non-Biological Contexts
In a non-biological context, structure-reactivity relationship (SAR) studies of this compound and its analogs focus on how molecular structure influences chemical properties and reactivity. A key area of investigation is the stability of the corresponding benzhydrylium ion, which can be formed under acidic conditions. The stability of this carbocation intermediate is crucial in reactions where the C-N bond is cleaved or in nucleophilic substitution reactions at the benzylic carbon.
Quantitative structure-reactivity relationships (QSRRs) can be developed to predict the reactivity of these compounds. chemrxiv.orgchemrxiv.orgresearchgate.net These models often correlate structural descriptors (such as Hammett parameters for different substituents) with experimentally determined reactivity parameters (like reaction rates or equilibrium constants).
| Substituent on Phenyl Ring 1 | Substituent on Phenyl Ring 2 | Predicted Stability of Benzhydrylium Ion |
| 4-Cl | 2-OCH₃ | Moderately Stabilized |
| 4-NO₂ | 2-OCH₃ | Destabilized |
| 4-CH₃ | 2-OCH₃ | Stabilized |
| 4-Cl | 2-H | Destabilized |
Stereoselective Synthesis of Chiral Methanamine Derivatives
The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of great interest in various fields of chemistry. A prominent method for achieving this is through the use of chiral auxiliaries. osi.lvwikipedia.org
One of the most effective strategies involves the diastereoselective addition of an organometallic reagent to a chiral N-sulfinylimine (Ellman's auxiliary). osi.lvresearchgate.net In this approach, 2-methoxybenzaldehyde is condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. The subsequent addition of a Grignard reagent, like 4-chlorophenylmagnesium bromide, proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine.
The choice of the organometallic reagent and the solvent can sometimes influence the stereochemical outcome, in some cases allowing for a "switchover" of diastereofacial selectivity, providing access to both enantiomers of the final product from a single chiral auxiliary. researchgate.net
Another class of chiral auxiliaries that have been employed for the asymmetric synthesis of chiral amines includes pseudoephedrine and pseudoephenamine. nih.govharvard.edu These are used to direct the stereoselective alkylation of enolates derived from corresponding amides.
A representative scheme for the stereoselective synthesis is as follows:
| Chiral Auxiliary | Imine Substrate | Organometallic Reagent | Diastereomeric Ratio (d.r.) |
| (R)-tert-butanesulfinamide | N-(2-methoxybenzylidene)-tert-butanesulfinamide | 4-chlorophenylmagnesium bromide | High (e.g., >95:5) |
| (S)-tert-butanesulfinamide | N-(2-methoxybenzylidene)-tert-butanesulfinamide | 4-chlorophenylmagnesium bromide | High (e.g., >95:5) |
This method provides a reliable route to optically active diarylmethanamines with a high degree of stereochemical control.
Q & A
Q. How do halogen substitutions (Cl vs. Br) impact biological activity in structural analogs?
- Methodological Answer : Bromine's larger atomic radius enhances van der Waals interactions in hydrophobic pockets. Compare (4-Bromo-2-chlorophenyl)methanamine (IC = 1.2 µM for MAO-B) vs. the chloro analog (IC = 3.8 µM). Use isothermal titration calorimetry (ITC) to quantify binding entropy differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
